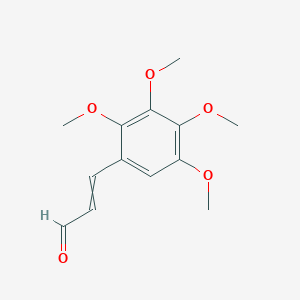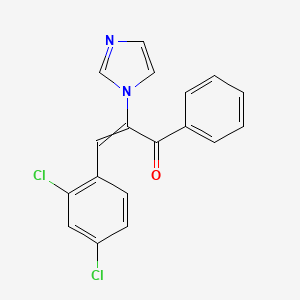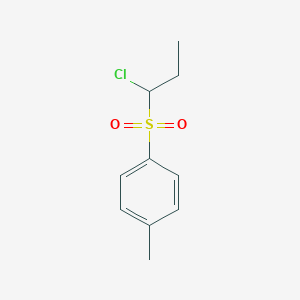![molecular formula C20H17N3O4 B14321848 N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide CAS No. 100278-28-2](/img/structure/B14321848.png)
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide typically involves multiple steps. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-aminobenzamide in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Scientific Research Applications
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide can be compared with other furan derivatives, such as:
N-(Furan-2-ylmethyl) 4-bromobenzamide: This compound also contains a furan ring and exhibits similar antibacterial properties.
N-Furan-2-ylmethyl-2-methyl-benzamide:
4-[(2-Furylmethyl)amino]benzoic acid: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100278-28-2 |
|---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H17N3O4/c1-26-17-10-6-14(7-11-17)19(24)22-16-8-4-15(5-9-16)20(25)23-21-13-18-3-2-12-27-18/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
YFCSCVFMGIGNES-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


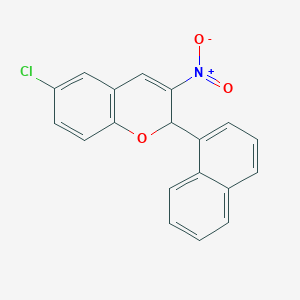
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
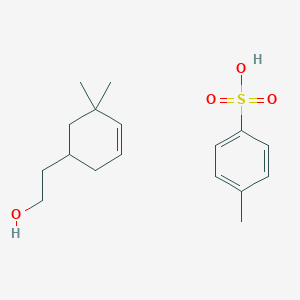
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)

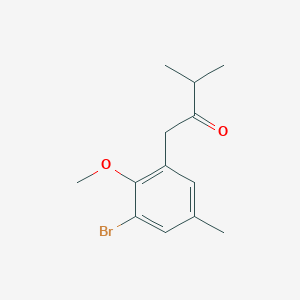

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
